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Abstract
5-hydroxylysine is a post-translationally modified amino acid that is a cornerstone of stable

and functional connective tissues. Its formation, catalyzed by lysyl hydroxylases, and

subsequent glycosylation are critical for the generation of robust collagen cross-links that

provide tensile strength and structural integrity to a wide array of tissues. Deficiencies in the

enzymatic machinery responsible for these modifications lead to a class of severe connective

tissue disorders, underscoring the indispensable role of 5-hydroxylysine. This technical guide

provides a comprehensive overview of the biochemistry of 5-hydroxylysine, its involvement in

collagen cross-linking, and its central role in the pathophysiology of related genetic disorders.

We present a synthesis of current quantitative data, detailed experimental protocols for the

assessment of 5-hydroxylysine-related biomarkers, and visual representations of the key

biochemical and experimental pathways to facilitate a deeper understanding and spur further

research and therapeutic development in this field.

Introduction: The Biochemical Significance of 5-
Hydroxylysine
5-Hydroxylysine (Hyl) is a hydroxylated derivative of the essential amino acid lysine.[1][2][3]

Its synthesis is a post-translational modification that occurs within the cisternae of the rough

endoplasmic reticulum.[4] This modification is almost exclusively found in collagens and other
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proteins with collagen-like domains.[1][2][3] The hydroxylation of specific lysine residues in the

Y position of the repeating Gly-X-Y amino acid sequence of procollagen chains is a pivotal step

in collagen biosynthesis.[4] This reaction is catalyzed by a family of enzymes known as lysyl

hydroxylases (LHs), which are 2-oxoglutarate-dependent dioxygenases requiring Fe²⁺ and

ascorbic acid (vitamin C) as cofactors.[5][6]

The hydroxyl group of 5-hydroxylysine serves two primary functions:

Attachment site for carbohydrates: The hydroxyl group can be glycosylated, with the

sequential addition of galactose and then glucose, to form galactosyl-hydroxylysine and

glucosylgalactosyl-hydroxylysine, respectively.[1][2][3] The extent and type of glycosylation

vary between different collagen types and tissues and are thought to influence fibrillogenesis

and matrix interactions.[7]

Formation of stable collagen cross-links: 5-hydroxylysine residues are essential for the

formation of hydroxylysyl pyridinoline (HP) cross-links, which are highly stable, trivalent

cross-links that provide mechanical strength to collagen fibrils.[8][9]

Given these critical roles, it is evident that any disruption in the formation or subsequent

modification of 5-hydroxylysine can have profound consequences on the integrity of

connective tissues.

Connective Tissue Disorders Associated with
Defective 5-Hydroxylysine Metabolism
Defects in the genes encoding the enzymes responsible for lysine hydroxylation lead to a

group of heritable connective tissue disorders characterized by significant musculoskeletal and

often systemic manifestations.

Kyphoscoliotic Ehlers-Danlos Syndrome (kEDS)
Kyphoscoliotic Ehlers-Danlos syndrome (kEDS), formerly known as EDS type VI, is an

autosomal recessive disorder primarily caused by mutations in the PLOD1 gene, which

encodes for lysyl hydroxylase 1 (LH1).[10][11] LH1 is the principal enzyme responsible for

hydroxylating lysine residues in the helical regions of fibrillar collagens, particularly type I and

type III collagen.[2]
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The deficiency in LH1 activity leads to underhydroxylation of these lysine residues, which in

turn impairs the formation of stable HP cross-links.[12] Instead, the unmodified lysine residues

form less stable lysyl pyridinoline (LP) cross-links. This alteration in cross-linking chemistry

results in mechanically weaker connective tissues.[12]

The clinical hallmarks of kEDS include severe hypotonia at birth, progressive kyphoscoliosis,

generalized joint hypermobility, and skin fragility.[10][11][13][14] Individuals may also present

with scleral fragility, arterial fragility with a risk of rupture, and marfanoid habitus.[10][11][13][14]

Biochemically, kEDS is characterized by a markedly increased ratio of urinary

deoxypyridinoline (a marker of LP cross-links) to pyridinoline (a marker of HP cross-links).[13]

[14] This diagnostic urinary marker reflects the systemic deficiency in collagen hydroxylation.

Bruck Syndrome
Bruck syndrome is another rare autosomal recessive disorder characterized by the combination

of osteogenesis imperfecta (bone fragility) and congenital joint contractures.[6][9][15][16] There

are two main types of Bruck syndrome distinguished by their genetic basis. Type 2 is caused by

mutations in the PLOD2 gene, which encodes lysyl hydroxylase 2 (LH2).[9][15] LH2 is

specifically responsible for hydroxylating lysine residues within the telopeptides of collagen.[6]

[16] This is in contrast to LH1 which acts on the helical regions.

The underhydroxylation of telopeptide lysines in Bruck syndrome type 2 leads to abnormal

collagen cross-linking specifically in bone, while cartilage and ligaments may be unaffected.[6]

[16] This results in a significant reduction in the stable, hydroxylysine-derived cross-links in

bone, contributing to its fragility.[6][16]

Bruck syndrome type 1 has been linked to mutations in the FKBP10 gene.[17][18] The protein

product of this gene, FKBP65, is a chaperone protein that interacts with and influences the

activity of LH2.[1] Thus, defects in FKBP10 can also lead to reduced hydroxylation of

telopeptide lysines in bone collagen.[1][17][18]

Scurvy
Scurvy is an acquired connective tissue disorder resulting from a severe deficiency of vitamin C

(ascorbic acid). As a crucial cofactor for lysyl hydroxylases (and prolyl hydroxylases), the

absence of vitamin C leads to impaired hydroxylation of lysine and proline residues in newly
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synthesized procollagen.[5][6] This results in the production of underhydroxylated collagen that

cannot form stable triple helices or be effectively cross-linked. The consequences are

widespread, leading to fragile capillaries, bleeding gums, poor wound healing, and impaired

bone formation.

Quantitative Analysis of 5-Hydroxylysine and its
Derivatives in Health and Disease
The quantification of 5-hydroxylysine and its metabolic products, particularly the urinary

pyridinoline cross-links, is a cornerstone in the diagnosis and monitoring of the aforementioned

connective tissue disorders. The following tables summarize key quantitative data from the

literature.
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Analyte
Biological

Matrix
Condition Value Method Reference(s)

Total 5-

Hydroxylysin

e

Human Urine Healthy Adult

2.0 - 7.0

µmol/g

creatinine

GC-MS [13]

Free 5-

Hydroxylysin

e

Human

Plasma
Healthy Adult 0 - 2.5 µM LC-MS/MS [13]

Hydroxylysin

e
Human Urine Healthy Adult

0.1 - 37.3

umol/g Cr
Not Specified [19]

Lysyl

Hydroxylase

Activity

Cultured Skin

Fibroblasts

kEDS (EDS

VI)

Markedly

reduced

Enzyme

Assay
[4]

Lysyl

Hydroxylase

Activity

Cultured Skin

Fibroblasts

kEDS (EDS

VI, AT750

patient)

~24% of

normal

Enzyme

Assay
[5]

Pyridinoline

Cross-links

(HP and LP)

Bone
Bruck

Syndrome

<8% of

normal levels
HPLC [16]

Dihydroxylysi

nonorleucine

(DHLNL)

Bone
Bruck

Syndrome

<10% of

normal

values

HPLC [16]

Table 1: 5-Hydroxylysine and Lysyl Hydroxylase Levels in Health and Disease
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Ratio
Biological

Matrix
Condition Value Method Reference(s)

Deoxypyridin

oline (LP) /

Pyridinoline

(HP) Ratio

Urine Healthy ~0.2 HPLC [13][20]

Deoxypyridin

oline (LP) /

Pyridinoline

(HP) Ratio

Urine PLOD1-kEDS ~6.0 HPLC [13]

Hydroxylysyl

Pyridinoline

(HP) / Lysyl

Pyridinoline

(LP) Ratio

Urine (from

bone type I

collagen)

Healthy Child 1.5 : 1 Not Specified [2]

Hydroxylysyl

Pyridinoline

(HP) / Lysyl

Pyridinoline

(LP) Ratio

Urine (from

bone type I

collagen)

PLOD1-kEDS

Contained

only LP, no

HP

Not Specified [2]

Hydroxylysyl

Pyridinoline

(HP) / Lysyl

Pyridinoline

(LP) Ratio

Urine (from

cartilage type

II collagen)

Healthy Child 18 : 1 Not Specified [2]

Hydroxylysyl

Pyridinoline

(HP) / Lysyl

Pyridinoline

(LP) Ratio

Urine (from

cartilage type

II collagen)

PLOD1-kEDS 2 : 1 Not Specified [2]

Table 2: Urinary Pyridinoline Cross-link Ratios in Health and Disease
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Experimental Protocols
Quantification of Total 5-Hydroxylysine in Biological
Tissues by LC-MS/MS
This protocol is adapted from a standard method for the analysis of amino acids in protein

hydrolysates.[13]

1. Sample Preparation (Acid Hydrolysis): a. To approximately 1 mg of lyophilized tissue, add 1

mL of 6 M HCl. b. Add a known amount of a stable isotope-labeled 5-hydroxylysine internal

standard. c. Flush the tube with nitrogen gas, cap tightly, and heat at 110°C for 24 hours. d.

Cool the sample to room temperature and centrifuge to pellet any debris. e. Transfer the

supernatant to a new tube and evaporate to dryness under a stream of nitrogen. f. Reconstitute

the dried hydrolysate in 1 mL of a suitable reconstitution solution (e.g., 0.1% formic acid in

water). g. Vortex to dissolve the residue and centrifuge at high speed for 10 minutes to pellet

any remaining particulates. h. Transfer the supernatant to an autosampler vial for LC-MS/MS

analysis.

2. LC-MS/MS Analysis: a. Liquid Chromatography:

Use a reverse-phase or hydrophilic interaction liquid chromatography (HILIC) column
suitable for the separation of polar analytes.
Employ a gradient elution with mobile phases typically consisting of water and acetonitrile
with a small amount of an acid modifier like formic acid. b. Mass Spectrometry:
Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
Use Multiple Reaction Monitoring (MRM) for quantification. Suggested transitions for
underivatized 5-hydroxylysine are:
5-Hydroxylysine: Precursor ion [M+H]⁺ m/z 163.1 → Product ions m/z 145.1 (loss of H₂O),
m/z 119.1 (loss of H₂O and CO), and m/z 84.1.
Internal Standard: Transitions will depend on the specific labeled compound used.
Optimize collision energy and other instrument parameters for maximum signal intensity for
each transition.

3. Data Analysis: a. Construct a calibration curve using known concentrations of 5-
hydroxylysine standards. b. Calculate the ratio of the peak area of the analyte to the peak

area of the internal standard for both the standards and the samples. c. Determine the
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concentration of 5-hydroxylysine in the samples by interpolating their peak area ratios on the

calibration curve.

Analysis of Urinary Pyridinoline Cross-links (HP and LP)
by HPLC
This protocol is based on established methods for the analysis of urinary collagen cross-links.

[20][21][22][23][24]

1. Sample Preparation: a. Hydrolysis: Mix a known volume of urine with an equal volume of

concentrated HCl (to a final concentration of 6 M). Heat at approximately 110°C for 16-24

hours to hydrolyze the peptides and release the cross-links. b. Solid Phase Extraction (SPE):

Apply the hydrolyzed sample to a pre-conditioned CF1 cellulose or similar SPE cartridge.
Wash the cartridge with a weak acid or buffer to remove interfering substances.
Elute the pyridinoline cross-links with a suitable solvent (e.g., a higher concentration of acid
or an organic solvent mixture). c. Evaporation and Reconstitution: Evaporate the eluate to
dryness under nitrogen and reconstitute in the HPLC mobile phase.

2. HPLC Analysis: a. Chromatography System: Use an isocratic or gradient HPLC system

equipped with a fluorescence detector. b. Column: A C18 reversed-phase column is typically

used. c. Mobile Phase: A common mobile phase consists of an aqueous solution of an ion-

pairing agent like n-heptafluorobutyric acid (HFBA) with a gradient of an organic solvent such

as acetonitrile. d. Detection: Monitor the natural fluorescence of the pyridinoline cross-links at

an excitation wavelength of ~297 nm and an emission wavelength of ~395 nm.

3. Quantification: a. Prepare a calibration curve using purified HP and LP standards. b. Identify

and integrate the peaks corresponding to HP and LP in the sample chromatograms. c.

Calculate the concentrations of HP and LP in the urine samples based on the calibration curve.

d. Express the results as a ratio (LP/HP or HP/LP) and/or normalized to urinary creatinine

concentration.

Measurement of Lysyl Hydroxylase Activity in Cultured
Fibroblasts
This protocol is a generalized method based on the principles of lysyl hydroxylase assays.[4][5]

[6][7][14][25][26][27]
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1. Preparation of Cell Lysate: a. Culture human skin fibroblasts from the patient and a healthy

control under standard conditions. b. Harvest the cells, wash with phosphate-buffered saline,

and resuspend in a lysis buffer containing a non-ionic detergent (e.g., Triton X-100) and

protease inhibitors. c. Disrupt the cells by sonication or freeze-thaw cycles. d. Centrifuge the

lysate at high speed to pellet cell debris and collect the supernatant containing the enzyme.

2. Enzyme Assay: a. The assay mixture should contain:

Cell lysate (as the source of the enzyme).
A suitable procollagen substrate (e.g., [³H]lysine-labeled procollagen).
Cofactors: FeSO₄, α-ketoglutarate, and ascorbic acid.
A buffer to maintain optimal pH (around 7.5). b. Incubate the reaction mixture at 37°C for a
defined period (e.g., 1-2 hours). c. Stop the reaction by adding an equal volume of ice-cold
trichloroacetic acid (TCA) to precipitate the protein.

3. Measurement of Hydroxylysine Formation: a. Pellet the precipitated protein by centrifugation

and wash to remove unincorporated radiolabel. b. Hydrolyze the protein pellet in 6 M HCl at

110°C for 24 hours. c. Separate the amino acids in the hydrolysate by ion-exchange

chromatography. d. Quantify the amount of radiolabeled hydroxylysine formed using liquid

scintillation counting.

4. Calculation of Enzyme Activity: a. Determine the protein concentration of the cell lysate using

a standard protein assay (e.g., Bradford or BCA). b. Express the lysyl hydroxylase activity as

the amount of hydroxylysine formed per unit time per milligram of protein.

Visualizing the Pathways
To further elucidate the complex processes involving 5-hydroxylysine, the following diagrams,

generated using the DOT language for Graphviz, illustrate the key biochemical and

experimental workflows.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 15 Tech Support

https://www.benchchem.com/product/b044584?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b044584?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Endoplasmic Reticulum

Associated Disorders
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Lysyl Hydroxylase (LH1, LH2, LH3)
Cofactors: Fe2+, Ascorbate, α-KG Galactosyl-hydroxylysineGalactosyltransferase

kEDS (PLOD1 mutation)

Deficient LH1

Bruck Syndrome (PLOD2 mutation)

Deficient LH2 (telopeptide specific)

Scurvy (Vitamin C deficiency)
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Collagen Fibril

Types of Pyridinoline Cross-links

Effect of kEDS

Lysine and Hydroxylysine
residues in telopeptides

Reactive Aldehydes
(Allysine and Hydroxyallysine)

Lysyl Oxidase (LOX)

Stable Pyridinoline Cross-links

Spontaneous condensation

Hydroxylysyl Pyridinoline (HP)
(from Hydroxylysine)

Lysyl Pyridinoline (LP)
(from Lysine)

In kEDS (LH1 deficiency):
- Reduced Hydroxylysine
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Urinary excretion of hydroxylysine and its glycosides as an index of collagen degradation -
PMC [pmc.ncbi.nlm.nih.gov]

2. The kyphoscoliotic type of Ehlers-Danlos syndrome (type VI): differential effects on the
hydroxylation of lysine in collagens I and II revealed by analysis of cross-linked telopeptides
from urine - PubMed [pubmed.ncbi.nlm.nih.gov]

3. Human Metabolome Database: Showing metabocard for 5-Hydroxylysine
(HMDB0000450) [hmdb.ca]

4. Ehlers-Danlos syndrome in two siblings with deficient lysyl hydroxylase activity in cultured
skin fibroblasts but only mild hydroxylysine deficit in skin - PubMed
[pubmed.ncbi.nlm.nih.gov]

5. The mRNA and the activity of lysyl hydroxylase are up-regulated by the administration of
ascorbate and hydralazine to human skin fibroblasts from a patient with Ehlers-Danlos
syndrome type VI - PubMed [pubmed.ncbi.nlm.nih.gov]

6. Abnormal properties of collagen lysyl hydroxylase from skin fibroblasts of siblings with
hydroxylysine-deficient collagen - PMC [pmc.ncbi.nlm.nih.gov]

7. Assay of protocollagen lysyl hydroxylase activity in the skin of human subjects and
changes in the activity with age - PubMed [pubmed.ncbi.nlm.nih.gov]

8. Abnormal Bone Collagen Cross‐Linking in Osteogenesis Imperfecta/Bruck Syndrome
Caused by Compound Heterozygous PLOD2 Mutations - PMC [pmc.ncbi.nlm.nih.gov]

9. Abnormal Bone Collagen Cross-Linking in Osteogenesis Imperfecta/Bruck Syndrome
Caused by Compound Heterozygous PLOD2 Mutations - PubMed
[pubmed.ncbi.nlm.nih.gov]

10. dot | Graphviz [graphviz.org]

11. m.youtube.com [m.youtube.com]

12. researchgate.net [researchgate.net]

13. benchchem.com [benchchem.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 15 Tech Support

https://www.benchchem.com/product/b044584?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC372290/
https://pmc.ncbi.nlm.nih.gov/articles/PMC372290/
https://pubmed.ncbi.nlm.nih.gov/12126935/
https://pubmed.ncbi.nlm.nih.gov/12126935/
https://pubmed.ncbi.nlm.nih.gov/12126935/
https://hmdb.ca/metabolites/HMDB0000450
https://hmdb.ca/metabolites/HMDB0000450
https://pubmed.ncbi.nlm.nih.gov/1184396/
https://pubmed.ncbi.nlm.nih.gov/1184396/
https://pubmed.ncbi.nlm.nih.gov/1184396/
https://pubmed.ncbi.nlm.nih.gov/7646078/
https://pubmed.ncbi.nlm.nih.gov/7646078/
https://pubmed.ncbi.nlm.nih.gov/7646078/
https://pmc.ncbi.nlm.nih.gov/articles/PMC436628/
https://pmc.ncbi.nlm.nih.gov/articles/PMC436628/
https://pubmed.ncbi.nlm.nih.gov/4796427/
https://pubmed.ncbi.nlm.nih.gov/4796427/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7990156/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7990156/
https://pubmed.ncbi.nlm.nih.gov/33778323/
https://pubmed.ncbi.nlm.nih.gov/33778323/
https://pubmed.ncbi.nlm.nih.gov/33778323/
https://graphviz.org/docs/layouts/dot/
https://m.youtube.com/watch?v=nVEe11Z5HSA
https://www.researchgate.net/publication/347738604_Abnormal_Bone_Collagen_Cross-Linking_in_Osteogenesis_ImperfectaBruck_Syndrome_Caused_by_Compound_Heterozygous_PLOD2_Mutations
https://www.benchchem.com/pdf/Application_Note_Quantification_of_5_Hydroxylysine_in_Biological_Matrices_by_Mass_Spectrometry.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b044584?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


14. A common duplication in the lysyl hydroxylase gene of patients with Ehlers Danlos
syndrome type VI results in preferential stimulation of lysyl hydroxylase activity and mRNA
by hydralazine - PubMed [pubmed.ncbi.nlm.nih.gov]

15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

16. Defective collagen crosslinking in bone, but not in ligament or cartilage, in Bruck
syndrome: Indications for a bone-specific telopeptide lysyl hydroxylase on chromosome 17 -
PMC [pmc.ncbi.nlm.nih.gov]

17. Mutations in FKBP10, which result in Bruck syndrome and recessive forms of
osteogenesis imperfecta, inhibit the hydroxylation of telopeptide lysines in bone collagen -
PMC [pmc.ncbi.nlm.nih.gov]

18. Mutations in FKBP10, which result in Bruck syndrome and recessive forms of
osteogenesis imperfecta, inhibit the hydroxylation of telopeptide lysines in bone collagen -
PubMed [pubmed.ncbi.nlm.nih.gov]

19. raw.githubusercontent.com [raw.githubusercontent.com]

20. Determination of pyridinoline and deoxypyridinoline in urine, with special attention to
retaining their stability - PubMed [pubmed.ncbi.nlm.nih.gov]

21. Method for the isolation and purification of pyridinoline and deoxypyridinoline crosslinks
from bone by liquid chromatographic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

22. High-performance liquid chromatography method to analyze free and total urinary
pyridinoline and deoxypyridinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

23. chromsystems.com [chromsystems.com]

24. researchgate.net [researchgate.net]

25. A fluorometric assay for detection of lysyl oxidase enzyme activity in biological samples -
PubMed [pubmed.ncbi.nlm.nih.gov]

26. Development of a convenient peptide-based assay for lysyl hydroxylase - PubMed
[pubmed.ncbi.nlm.nih.gov]

27. Measurement of lysyl oxidase activity from small tissue samples and cell cultures -
PubMed [pubmed.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [The Critical Role of 5-Hydroxylysine in Connective
Tissue Integrity and Disease]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b044584#5-hydroxylysine-s-involvement-in-
connective-tissue-disorders]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 15 Tech Support

https://pubmed.ncbi.nlm.nih.gov/9344473/
https://pubmed.ncbi.nlm.nih.gov/9344473/
https://pubmed.ncbi.nlm.nih.gov/9344473/
https://pdfs.semanticscholar.org/bac6/2efbc42967d7553c3504987817797c3cae9f.pdf?skipShowableCheck=true
https://pmc.ncbi.nlm.nih.gov/articles/PMC15349/
https://pmc.ncbi.nlm.nih.gov/articles/PMC15349/
https://pmc.ncbi.nlm.nih.gov/articles/PMC15349/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3606010/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3606010/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3606010/
https://pubmed.ncbi.nlm.nih.gov/22949511/
https://pubmed.ncbi.nlm.nih.gov/22949511/
https://pubmed.ncbi.nlm.nih.gov/22949511/
https://raw.githubusercontent.com/milkypostman/melpa/553e27a3523ade9dc4951086d9340e8240d5d943/recipes/graphviz-dot-mode
https://pubmed.ncbi.nlm.nih.gov/7720248/
https://pubmed.ncbi.nlm.nih.gov/7720248/
https://pubmed.ncbi.nlm.nih.gov/10069434/
https://pubmed.ncbi.nlm.nih.gov/10069434/
https://pubmed.ncbi.nlm.nih.gov/12814623/
https://pubmed.ncbi.nlm.nih.gov/12814623/
https://chromsystems.com/en/crosslinks-in-urine-hplc-48000.html
https://www.researchgate.net/publication/10700665_High-performance_liquid_chromatography_method_to_analyze_free_and_total_urinary_pyridinoline_and_deoxypyridinoline
https://pubmed.ncbi.nlm.nih.gov/11779117/
https://pubmed.ncbi.nlm.nih.gov/11779117/
https://pubmed.ncbi.nlm.nih.gov/17610258/
https://pubmed.ncbi.nlm.nih.gov/17610258/
https://pubmed.ncbi.nlm.nih.gov/29310775/
https://pubmed.ncbi.nlm.nih.gov/29310775/
https://www.benchchem.com/product/b044584#5-hydroxylysine-s-involvement-in-connective-tissue-disorders
https://www.benchchem.com/product/b044584#5-hydroxylysine-s-involvement-in-connective-tissue-disorders
https://www.benchchem.com/product/b044584#5-hydroxylysine-s-involvement-in-connective-tissue-disorders
https://www.benchchem.com/product/b044584#5-hydroxylysine-s-involvement-in-connective-tissue-disorders
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b044584?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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